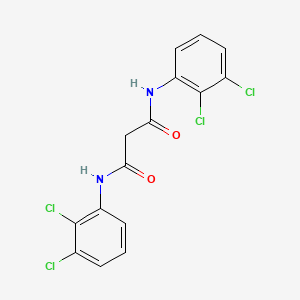

N,N'-bis(2,3-dichlorophenyl)propanediamide

Vue d'ensemble

Description

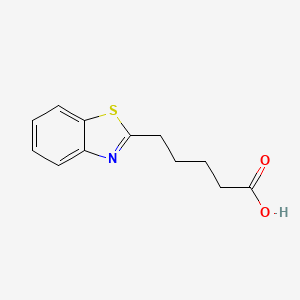

N,N'-bis(2,3-dichlorophenyl)propanediamide, commonly known as DDD, is a synthetic organic compound that belongs to the family of amides. DDD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It was first synthesized in the 1940s and was initially used as an insecticide, but its use has been phased out due to its toxicity. However, DDD has found applications in scientific research, particularly in the field of neuroscience.

Applications De Recherche Scientifique

Corrosion Inhibition

N,N'-Bis(2,3-dichlorophenyl)propanediamide has been studied as a corrosion inhibitor, particularly for steel in acidic solutions. Research has shown that this compound is effective in inhibiting corrosion through the adsorption of inhibitor molecules on the metal surface. Its efficiency increases with higher concentrations of the inhibitor and decreases with increasing temperature. This compound acts as a mixed-type inhibitor and its adsorption follows the Langmuir adsorption isotherm model. Such studies are crucial in enhancing the durability and lifespan of metal structures and components in various industries (Mohsenifar, Jafari, & Sayın, 2016).

Environmental Exposure

In a study assessing environmental exposure to various phenols, this compound was one of the chemicals analyzed. Such studies are essential for understanding the extent of human exposure to various environmental chemicals, including those used in consumer and personal care products, food and beverage processing, and pesticides (Mortensen et al., 2014).

Electronic Transport Mechanism Studies

This compound has also been involved in studies related to electronic transport mechanisms. For instance, research involving polymers prepared by the reaction of bis(4-chlorophenyl)sulfone with a mixture of bisphenols, including this compound, has been conducted to investigate their semiconducting properties. These studies contribute to the development of materials with potential applications in electronics and optoelectronics (Rusu et al., 2007).

Biodegradation Studies

Research has also been conducted on the biodegradation of Bisphenol A, a chemical related to this compound. Understanding the biodegradability of such compounds is crucial for assessing their impact on the environment and developing strategies for pollution control and environmental remediation (Chhaya & Gupte, 2013).

Propriétés

IUPAC Name |

N,N'-bis(2,3-dichlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMXGSAYLGOBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368401 | |

| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36476-40-1 | |

| Record name | N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)

![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)